Acide 2,4-dibromophénoxyacétique

Vue d'ensemble

Description

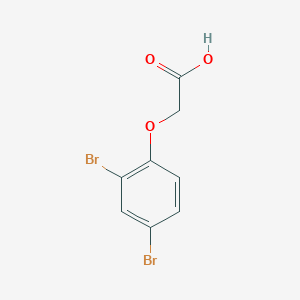

2,4-Dibromophenoxyacetic acid is an organic compound with the molecular formula C8H6Br2O3. It is a derivative of phenoxyacetic acid, where two bromine atoms are substituted at the 2 and 4 positions on the phenyl ring. This compound is known for its applications in various fields, including agriculture and scientific research.

Applications De Recherche Scientifique

Target of Action

2,4-DB primarily targets auxin receptors in plants, mimicking the natural auxin indole-3-acetic acid (IAA). This mimicry leads to physiological responses similar to those triggered by natural auxins, ultimately resulting in uncontrolled growth and death of susceptible plants.

Mode of Action

The compound disrupts normal plant development by inducing abnormal cell division and elongation. The primary biochemical pathway affected is the auxin signaling pathway, which is crucial for regulating various growth processes in plants.

Environmental Influences

The effectiveness of 2,4-DB can be influenced by environmental factors such as soil type, temperature, and moisture levels. These factors can affect its absorption, distribution, metabolism, and excretion (ADME) within plant systems.

Chemistry

- Synthesis of Complex Molecules : 2,4-DB serves as a building block for synthesizing more complex organic molecules.

- Study of Reaction Mechanisms : The compound is employed to investigate various organic reaction mechanisms.

Biology

- Plant Growth Regulation : Used extensively to study the effects of synthetic auxins on plant development.

- Herbicide Research : Investigated for its potential use as a herbicide due to its structural similarities with other phenoxyacetic acid derivatives.

Medicine

- Drug Development : Explored as a precursor in synthesizing pharmaceutical compounds.

- Biological Activity Studies : Studied for potential therapeutic applications based on its biological activity.

Industry

- Agricultural Chemicals : Integral in developing herbicides and plant growth regulators.

- Material Science : Investigated for potential applications in synthesizing novel materials with unique properties.

The biological activity of 2,4-DB has been extensively studied due to its role as a herbicide. It acts by disrupting normal growth patterns in susceptible plants through:

- Absorption : The compound is absorbed through leaves and roots.

- Translocation : It moves to meristematic tissues where it interferes with growth.

- Growth Effects : Symptoms include leaf curling and eventual plant death due to abnormal cell division.

Herbicidal Efficacy

Research has demonstrated that 2,4-DB effectively controls various broadleaf weeds in agricultural settings. For instance:

- A study showed that application rates of 0.5 kg/ha resulted in over 90% weed control in soybean fields.

Environmental Impact Studies

Investigations into the environmental impact of 2,4-DB have indicated potential risks associated with runoff into water bodies. A comprehensive study highlighted:

- Increased concentrations of the compound were found in aquatic ecosystems following heavy rainfall events after application.

Toxicological Assessments

Toxicological studies have assessed the effects of 2,4-DB on non-target organisms:

- Laboratory studies revealed sub-lethal effects on aquatic organisms at concentrations above typical environmental levels.

Mécanisme D'action

Target of Action

2,4-Dibromophenoxyacetic acid (2,4-D) is a synthetic auxin, a class of plant hormones. It primarily targets the auxin receptors in plants . These receptors play a crucial role in plant growth and development, including cell division, elongation, and differentiation .

Mode of Action

2,4-D mimics the natural auxin indole-3-acetic acid (IAA), binding to the same receptors and triggering similar physiological responses . It induces uncontrolled growth in susceptible plants, leading to their eventual death . At higher concentrations, 2,4-D can alter the plasticity of cell walls, influence protein production, and increase ethylene production .

Biochemical Pathways

The primary biochemical pathway affected by 2,4-D is the auxin signaling pathway . By mimicking natural auxin, 2,4-D disrupts the normal balance of this hormone, leading to abnormal growth patterns . Additionally, 2,4-D can induce the expression of genes related to apoptosis and DNA repair .

Pharmacokinetics

The pharmacokinetics of 2,4-D, including its absorption, distribution, metabolism, and excretion (ADME), are complex and can vary depending on the specific conditions . In general, 2,4-D is absorbed through the leaves and is translocated to the meristems of the plant . The compound is metabolized in the plant tissues, and the metabolites are eventually excreted .

Result of Action

The primary result of 2,4-D action is the death of the plant. This occurs due to the uncontrolled growth induced by the compound, which disrupts normal plant development and leads to structural abnormalities . At the cellular level, 2,4-D can cause DNA damage and alter gene expression patterns .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2,4-D. For instance, the compound’s effectiveness can be affected by factors such as soil type, temperature, and moisture levels . Additionally, 2,4-D can be transported from its application site to non-target areas through processes such as volatilization, leaching, and runoff .

Analyse Biochimique

Biochemical Properties

It is known that phenoxyacetic acid derivatives can interact with various enzymes and proteins within the cell . The nature of these interactions is largely dependent on the specific structure of the compound, including the presence and position of functional groups .

Cellular Effects

It is known that phenoxyacetic acid derivatives can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Metabolic Pathways

It is likely that the compound interacts with various enzymes or cofactors and may have effects on metabolic flux or metabolite levels

Transport and Distribution

It is possible that the compound interacts with transporters or binding proteins and may have effects on its localization or accumulation .

Subcellular Localization

It is possible that the compound is directed to specific compartments or organelles through targeting signals or post-translational modifications

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-dibromophenoxyacetic acid typically involves the bromination of phenoxyacetic acid. The process can be summarized as follows:

Starting Material: Phenoxyacetic acid.

Bromination: The phenoxyacetic acid is treated with bromine in the presence of a suitable solvent, such as acetic acid or carbon tetrachloride, under controlled temperature conditions.

Reaction Conditions: The reaction is carried out at a temperature range of 0-5°C to ensure selective bromination at the 2 and 4 positions on the phenyl ring.

Purification: The resulting product is purified through recrystallization or other suitable purification techniques to obtain pure 2,4-dibromophenoxyacetic acid.

Industrial Production Methods: In an industrial setting, the production of 2,4-dibromophenoxyacetic acid follows a similar synthetic route but on a larger scale. The process involves:

Bulk Bromination: Large quantities of phenoxyacetic acid are brominated using bromine in industrial reactors.

Continuous Monitoring: The reaction conditions, such as temperature and bromine concentration, are continuously monitored to ensure consistent product quality.

Purification and Packaging: The final product is purified, dried, and packaged for distribution.

Analyse Des Réactions Chimiques

2,4-Dibromophenoxyacetic acid undergoes various chemical reactions, including:

1. Substitution Reactions:

Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as hydroxide ions, leading to the formation of phenoxyacetic acid derivatives.

Electrophilic Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or sulfonation, to introduce additional functional groups.

2. Oxidation and Reduction Reactions:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form carboxylic acids or other oxidized derivatives.

Reduction: Reduction of the bromine atoms can be achieved using reducing agents like zinc and hydrochloric acid, leading to the formation of phenoxyacetic acid.

3. Coupling Reactions:

Suzuki Coupling: The bromine atoms can participate in Suzuki coupling reactions with boronic acids to form biaryl compounds.

Heck Reaction: The compound can undergo Heck reactions with alkenes in the presence of palladium catalysts to form substituted alkenes.

Comparaison Avec Des Composés Similaires

2,4-Dichlorophenoxyacetic Acid: A widely used herbicide with similar structural features but different halogen substituents.

2,4,5-Trichlorophenoxyacetic Acid: Another herbicide with three chlorine atoms on the phenyl ring.

2,4-Difluorophenoxyacetic Acid: A compound with fluorine substituents, used in various chemical applications.

2. Uniqueness:

Bromine Substitution: The presence of bromine atoms at the 2 and 4 positions imparts unique chemical and biological properties to the compound.

Versatility: Its ability to undergo various chemical reactions and its applications in multiple fields make it a versatile compound for research and industrial use.

Activité Biologique

2,4-Dibromophenoxyacetic acid (2,4-DB) is a synthetic auxin herbicide that belongs to the phenoxyacetic acid family. It is primarily used for controlling broadleaf weeds in various agricultural settings. Understanding the biological activity of 2,4-DB is crucial for assessing its environmental impact, toxicity, and potential health risks.

Chemical Structure and Properties

2,4-DB is characterized by its two bromine substituents on the phenoxy ring, which influence its herbicidal activity. The compound's molecular formula is C₈H₈Br₂O₃, and it has a molecular weight of 295.96 g/mol. Its solubility in water and organic solvents varies, affecting its mobility and degradation in the environment.

2,4-DB acts as a plant growth regulator by mimicking natural auxins, leading to uncontrolled growth in susceptible plants. The primary mechanism involves:

- Absorption : The herbicide is absorbed through plant leaves and roots.

- Translocation : It is translocated to the meristematic tissues where it disrupts normal growth patterns.

- Effects on Growth : This results in abnormal cell division and elongation, causing symptoms such as leaf curling and eventual plant death.

Toxicological Profile

The toxicity of 2,4-DB has been evaluated in various studies, focusing on its effects on different biological systems:

- Acute Toxicity : Ingestion or dermal exposure can lead to symptoms such as nausea, vomiting, diarrhea, and respiratory distress. Severe cases may result in rhabdomyolysis and acute kidney injury .

- Chronic Exposure : Long-term exposure has been associated with renal toxicity and potential endocrine disruption. Animal studies indicate that the kidneys are particularly sensitive to 2,4-DB toxicity .

Case Studies

- Case of Severe Poisoning : A young female farmer in Ethiopia ingested 30 mL of 2,4-DB with suicidal intent. Initial treatment for organophosphate poisoning delayed the correct diagnosis, leading to severe complications and eventual death despite intensive care .

- Emergency Department Presentation : Another case involved a patient presenting with symptoms mimicking organophosphate poisoning after consuming a 2,4-D herbicide. This highlights the need for accurate identification of symptoms related to specific compounds to avoid mismanagement .

Environmental Impact

The environmental fate of 2,4-DB includes degradation primarily through microbial activity. Research indicates that specific bacteria and fungi can metabolize 2,4-DB effectively:

| Organism Type | Degradation Pathway | Efficiency |

|---|---|---|

| Bacteria | Biodegradation via specific enzymes | High |

| White-rot fungi | Ligninolytic enzymes | Moderate |

This biodegradation is essential for reducing the persistence of 2,4-DB in soil and water environments.

Pharmacokinetics

Studies have shown that the pharmacokinetics of 2,4-DB vary significantly across species. For example:

- Dogs exhibit a prolonged half-life compared to humans and rodents due to differences in renal clearance mechanisms .

Immunological Effects

Exposure to 2,4-DB has been linked to immune responses characterized by increased levels of immunoglobulin E (IgE) and eosinophil influx in animal models . This suggests potential allergenic properties that warrant further investigation.

Propriétés

IUPAC Name |

2-(2,4-dibromophenoxy)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Br2O3/c9-5-1-2-7(6(10)3-5)13-4-8(11)12/h1-3H,4H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIIAWXHMVYLFGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)Br)OCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Br2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40143824 | |

| Record name | (2,4-Dibromophenoxy)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40143824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10129-78-9 | |

| Record name | 2,4-Dibromophenoxyacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10129-78-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Dibromophenoxyacetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010129789 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2,4-Dibromophenoxy)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40143824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2,4-dibromophenoxy)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.318 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4-DIBROMOPHENOXYACETIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/62HDL64A9G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.